molecular formula C8H4BrFN2O B12951352 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one

Cat. No.: B12951352
M. Wt: 243.03 g/mol
InChI Key: DSXQYZQLJVBXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthyridine derivative.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: Formation of the naphthyridinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine or fluorine atoms, or reduction of the naphthyridinone ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.

    8-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the fluorine atom.

    1,5-Naphthyridin-2(1H)-one: Lacks both bromine and fluorine atoms.

Uniqueness

The presence of both bromine and fluorine atoms in 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

8-bromo-7-fluoro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H4BrFN2O/c9-7-4(10)3-11-5-1-2-6(13)12-8(5)7/h1-3H,(H,12,13)

InChI Key

DSXQYZQLJVBXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C(=CN=C21)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.